molecular formula C11H16ClFN2O B12083433 2-Fluoro-4-isobutoxybenzimidamide hydrochloride

2-Fluoro-4-isobutoxybenzimidamide hydrochloride

Cat. No.: B12083433
M. Wt: 246.71 g/mol
InChI Key: LDBYUANYVYALFN-UHFFFAOYSA-N
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Description

2-Fluoro-4-isobutoxybenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the 2-position and an isobutoxy group at the 4-position of the benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Isobutoxylation: The amine group is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.

    Amidation: The resulting intermediate is then reacted with an appropriate amidating agent to form the benzimidamide core.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isobutoxybenzimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives.

    Reduction: Formation of reduced benzimidamide derivatives.

    Substitution: Formation of substituted benzimidamide derivatives.

Scientific Research Applications

2-Fluoro-4-isobutoxybenzimidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The isobutoxy group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzimidamide
  • 2-Fluoro-4-methoxybenzimidamide
  • 2-Fluoro-4-ethoxybenzimidamide

Uniqueness

2-Fluoro-4-isobutoxybenzimidamide hydrochloride is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs

Properties

Molecular Formula

C11H16ClFN2O

Molecular Weight

246.71 g/mol

IUPAC Name

2-fluoro-4-(2-methylpropoxy)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C11H15FN2O.ClH/c1-7(2)6-15-8-3-4-9(11(13)14)10(12)5-8;/h3-5,7H,6H2,1-2H3,(H3,13,14);1H

InChI Key

LDBYUANYVYALFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(=N)N)F.Cl

Origin of Product

United States

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